

Application Notes: 1-Fluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution (S_NAr) Reactions

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Compound of Interest

Compound Name: 1-Fluoro-3-nitrobenzene

Cat. No.: B1663965

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These application notes provide detailed protocols and compiled data for the use of **1-fluoro-3-nitrobenzene** as a key reagent in Nucleophilic Aromatic Substitution (S_NAr) reactions. While not typically associated with specific named reactions, its activated aromatic system makes it a valuable building block for the synthesis of a diverse range of substituted nitroaromatic compounds, which are crucial intermediates in pharmaceutical and materials science research.

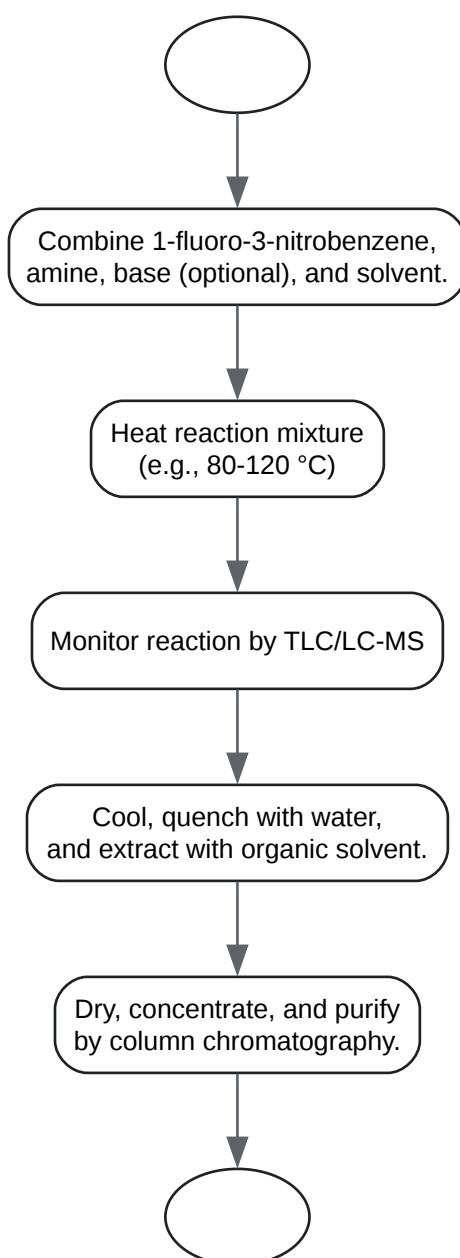
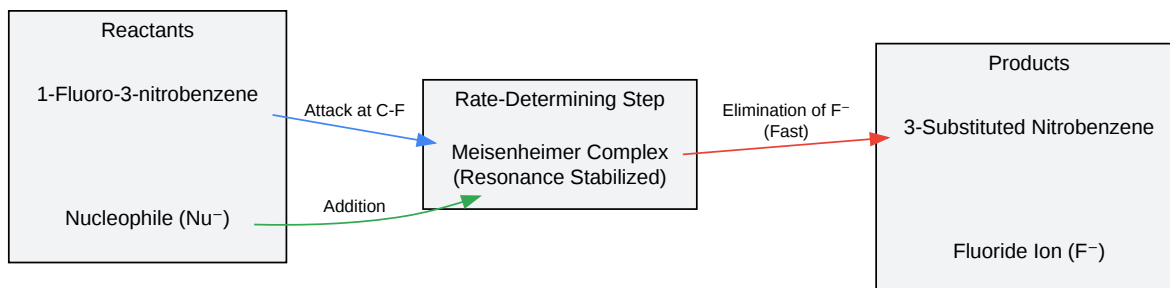
Principle of Reactivity

1-Fluoro-3-nitrobenzene is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This group activates the benzene ring towards the addition of a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The fluorine atom, although possessing a strong carbon-fluorine bond, acts as an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

It is important to note that the meta position of the nitro group relative to the fluorine atom in **1-fluoro-3-nitrobenzene** provides less resonance stabilization for the Meisenheimer complex compared to its ortho and para isomers. Consequently, the reaction rates for **1-fluoro-3-nitrobenzene** are generally slower than those for 1-fluoro-2-nitrobenzene and 1-fluoro-4-

nitrobenzene. Nevertheless, it remains a useful reagent for accessing 3-substituted nitroaromatic compounds.

Diagram of the General S_NAr Mechanism



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